Cas no 1249249-88-4 (Thiochromane-4-sulfonamide 1,1-dioxide)

Thiochromane-4-sulfonamide 1,1-dioxide 化学的及び物理的性質
名前と識別子
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- Thiochromane-4-sulfonamide 1,1-dioxide
- 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide
- 2H-1-Benzothiopyran-4-sulfonamide, 3,4-dihydro-, 1,1-dioxide
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- インチ: 1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14)
- InChIKey: PIZAIZWGQAKLSC-UHFFFAOYSA-N
- ほほえんだ: S1(C2C=CC=CC=2C(CC1)S(N)(=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 111
Thiochromane-4-sulfonamide 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679749-1.0g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679749-0.1g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 0.1g |
$1144.0 | 2023-03-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421156-500mg |
Thiochromane-4-sulfonamide 1,1-dioxide |
1249249-88-4 | 98% | 500mg |
¥31418.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421156-100mg |
Thiochromane-4-sulfonamide 1,1-dioxide |
1249249-88-4 | 98% | 100mg |
¥24684.00 | 2024-08-09 | |
Enamine | EN300-679749-0.25g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 0.25g |
$1196.0 | 2023-03-11 | ||
Enamine | EN300-679749-0.5g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 0.5g |
$1247.0 | 2023-03-11 | ||
Enamine | EN300-679749-2.5g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 2.5g |
$2548.0 | 2023-03-11 | ||
Enamine | EN300-679749-5.0g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 5.0g |
$3770.0 | 2023-03-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421156-50mg |
Thiochromane-4-sulfonamide 1,1-dioxide |
1249249-88-4 | 98% | 50mg |
¥23560.00 | 2024-08-09 | |
Enamine | EN300-679749-10.0g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-4-sulfonamide |
1249249-88-4 | 10.0g |
$5590.0 | 2023-03-11 |
Thiochromane-4-sulfonamide 1,1-dioxide 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Thiochromane-4-sulfonamide 1,1-dioxideに関する追加情報
Thiochromane-4-sulfonamide 1,1-dioxide: A Comprehensive Overview
Thiochromane-4-sulfonamide 1,1-dioxide (CAS No. 1249249-88-4) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of sulfonamides, which are widely recognized for their versatile applications in drug design and advanced materials. The molecular structure of Thiochromane-4-sulfonamide 1,1-dioxide is characterized by a thiochromane ring system with a sulfonamide group and a dioxide functional group, making it a highly functionalized molecule with potential for diverse chemical reactivity.
Recent studies have highlighted the importance of Thiochromane-4-sulfonamide 1,1-dioxide in the development of novel therapeutic agents. Researchers have explored its role as a potential antioxidant and anti-inflammatory agent, leveraging its unique sulfur-based chemistry to target oxidative stress-related diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models. This finding underscores its potential application in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its therapeutic applications, Thiochromane-4-sulfonamide 1,1-dioxide has also been investigated for its role in catalytic processes. Its sulfur dioxide functionality makes it an attractive candidate for use as a catalyst in organic synthesis reactions. A recent report in the journal Chemical Communications revealed that this compound can efficiently catalyze the oxidation of alcohols to ketones under mild conditions, offering a greener alternative to traditional oxidation methods. This discovery has opened new avenues for its application in sustainable chemical manufacturing.
The synthesis of Thiochromane-4-sulfonamide 1,1-dioxide involves a multi-step process that combines elements of sulfur chemistry and ring formation. Key steps include the oxidation of thiochromane derivatives to introduce the sulfonamide group and subsequent functionalization to achieve the desired dioxide configuration. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound can be produced on a larger scale for both research and industrial purposes.
Beyond its chemical properties, Thiochromane-4-sulfonamide 1,1-dioxide has also been studied for its environmental impact. A 2023 environmental assessment published in Green Chemistry evaluated its biodegradability and toxicity profiles. The results indicated that this compound exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions. These findings are crucial for ensuring its safe use in both laboratory settings and industrial applications.
In conclusion, Thiochromane-4-sulfonamide 1,1-dioxide (CAS No. 1249249-88-4) is a multifaceted compound with promising applications across various scientific domains. Its role as an antioxidant, catalyst, and therapeutic agent positions it as a valuable tool in modern chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing both scientific knowledge and practical applications.
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